

In-Depth Technical Guide: Physicochemical Properties of 3-Oxocyclopent-1-enecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Oxocyclopent-1-enecarboxylic acid

Cat. No.: B170011

[Get Quote](#)

Introduction

3-Oxocyclopent-1-enecarboxylic acid is a multifunctional organic compound featuring a five-membered ring, a ketone, a carbon-carbon double bond, and a carboxylic acid group. This unique combination of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. Its reactivity allows for a wide array of chemical transformations, establishing it as a key intermediate in the development of novel pharmaceuticals, particularly those with anti-inflammatory and analgesic properties, as well as in the formulation of advanced polymers and coatings in materials science.^[1] This guide provides a comprehensive overview of its core physicochemical properties and outlines robust experimental protocols for their characterization, offering researchers and drug development professionals a practical reference for utilizing this compound.

Core Physicochemical Data

A summary of the essential physicochemical properties of **3-Oxocyclopent-1-enecarboxylic acid** is presented below. These parameters are fundamental for its application in synthesis, formulation, and quality control.

Property	Value	Source(s)
IUPAC Name	3-oxocyclopent-1-ene-1-carboxylic acid	N/A
Synonyms	3-oxo-1-cyclopentene-1-carboxylic acid	[2] [3]
CAS Number	108384-36-7	[1] [2]
Molecular Formula	C ₆ H ₆ O ₃	[1] [2]
Molecular Weight	126.11 g/mol	[2]
Appearance	Brown or Pale yellow solid	[1]
Purity	≥95%	[2]
Melting Point	Data not available	[3]
Boiling Point	Data not available	[3]
Storage Conditions	Sealed in a dry place, at room temperature or 0-8°C	[1]

Structural and Spectroscopic Characterization

The structural integrity and identity of **3-Oxocyclopent-1-enecarboxylic acid** are unequivocally established through spectroscopic methods. The key functional groups—a conjugated ketone, an alkene, and a carboxylic acid—give rise to distinct and predictable signals in IR and NMR spectroscopy.

Chemical Structure:

*Figure 1: 2D structure of **3-Oxocyclopent-1-enecarboxylic acid**.*

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the initial identification of the primary functional groups. For this molecule, the spectrum is dominated by absorptions from the carboxylic acid and the α,β -unsaturated ketone.

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 2500–3300 cm^{-1} . This broadness is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid or concentrated phase.
- C=O Stretch (Ketone & Carboxylic Acid): The two carbonyl groups will exhibit strong absorptions. The carboxylic acid C=O stretch typically appears around 1710 cm^{-1} for hydrogen-bonded dimers.^[4] The ketone's C=O stretch is conjugated with the C=C double bond, which lowers its absorption frequency to approximately 1670–1680 cm^{-1} .^[4] This conjugation is a key diagnostic feature.
- C=C Stretch (Alkene): A medium-intensity absorption is expected around 1640 cm^{-1} for the carbon-carbon double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

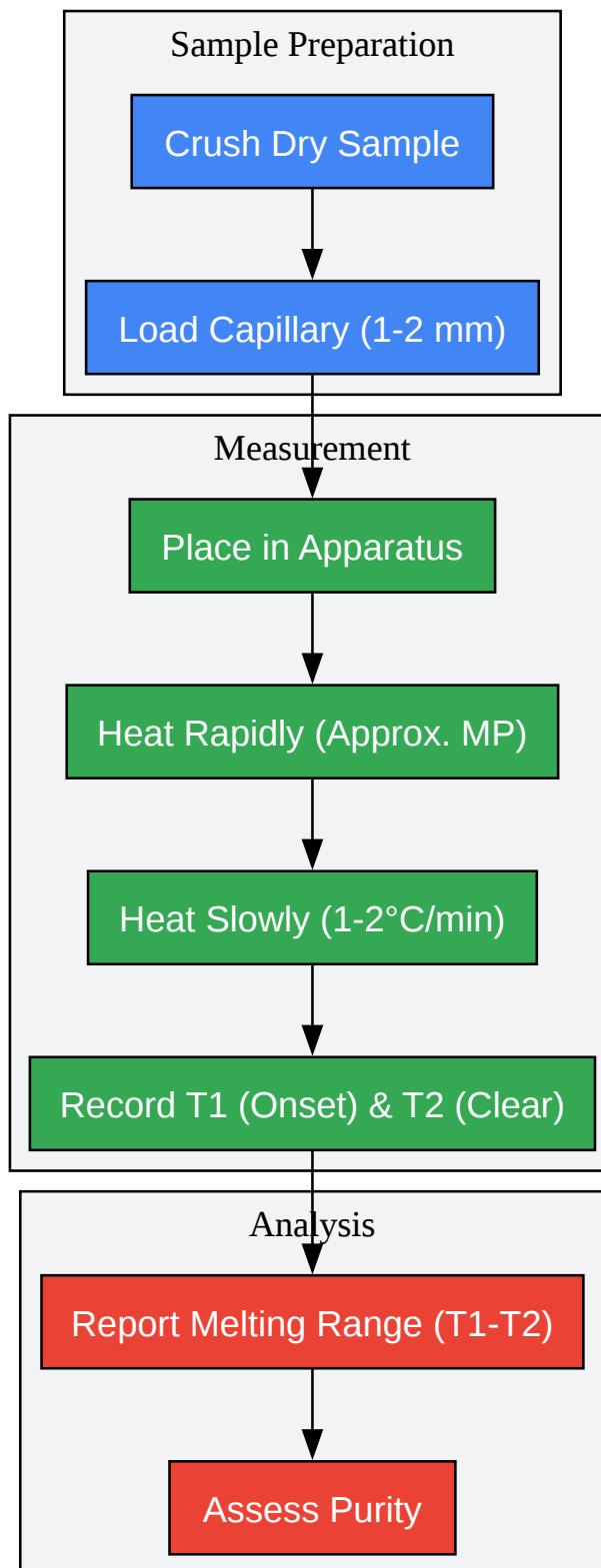
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR:
 - Carboxylic Acid Proton (-COOH): A highly deshielded singlet, typically appearing far downfield between 10-13 ppm. Its exact position is sensitive to concentration and solvent.
 - Vinyl Proton (=CH-): A singlet or a narrow multiplet expected in the 6-7 ppm region.
 - Allylic Protons (-CH₂-C=C): Multiplets are expected in the 2.5-3.0 ppm range.
 - Aliphatic Protons (-CH₂-C=O): Multiplets are expected around 2.0-2.5 ppm.
- ^{13}C NMR:
 - Carboxylic Carbonyl (-COOH): A signal in the 165-175 ppm range.
 - Ketone Carbonyl (-C=O): A signal further downfield, typically >190 ppm.
 - Alkene Carbons (-C=C-): Two distinct signals are expected in the 120-150 ppm region.

- Aliphatic Carbons (-CH₂-): Signals for the two methylene groups will appear in the upfield region, typically between 20-40 ppm.

Experimental Protocols & Methodologies

The following section details standardized, self-validating protocols for determining critical physicochemical properties. These methods are designed for accuracy and reproducibility, which are paramount in research and quality control environments.


Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental thermal property used to assess the purity of a crystalline solid. A pure compound exhibits a sharp melting range (typically <1°C), whereas impurities depress the melting point and broaden the range.^{[5][6]} The capillary method with a calibrated digital apparatus is the standard for obtaining accurate and reproducible results.

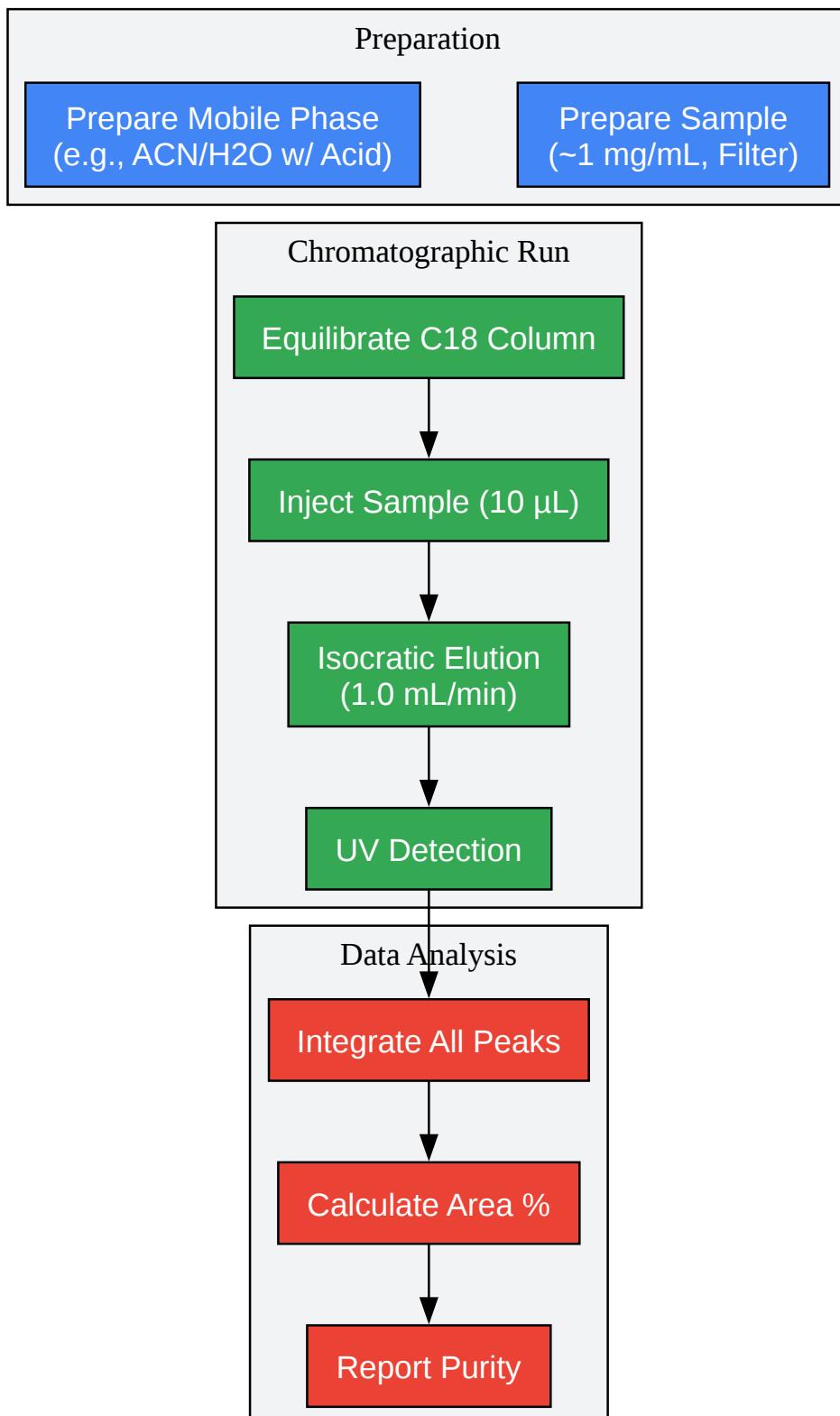
Methodology:

- Sample Preparation: Finely crush a small amount of dry **3-Oxocyclopent-1-enecarboxylic acid** on a watch glass.^[7]
- Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, aiming for a packed height of 1-2 mm.^[5]
- Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
- Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min ramp rate) to find the approximate melting range. Allow the apparatus to cool significantly before the next step.^[6]
- Accurate Determination: Set the apparatus to heat at a slow ramp rate (1-2°C/min), starting at least 15°C below the approximate melting point found in the previous step.
- Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ – T₂.

- Replication: Repeat the measurement with fresh samples until two consistent values are obtained.

[Click to download full resolution via product page](#)*Workflow for Melting Point Determination.*

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)


Causality: HPLC is the gold standard for determining the purity of organic compounds.^[1] By separating the analyte from potential impurities based on differential partitioning between a stationary and mobile phase, it provides a quantitative measure of purity as a percentage of the total detected peak area. A reversed-phase C18 column is effective for retaining moderately polar compounds like this keto acid, while an acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.^{[8][9]}

Methodology:

- Standard & Sample Preparation:
 - Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of ~1 mg/mL.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B), for example, a 70:30 (A:B) ratio. The exact ratio should be optimized to achieve a suitable retention time (k' between 2 and 10).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 210 nm or 254 nm).
 - Injection Volume: 10 µL.

- Data Acquisition & Analysis:

- Inject the sample and record the chromatogram for a sufficient duration to allow all components to elute.
- Integrate all peaks in the chromatogram.
- Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

[Click to download full resolution via product page](#)*Workflow for HPLC Purity Analysis.*

Reactivity, Applications, and Safety

Reactivity and Synthetic Utility

The rich functionality of **3-Oxocyclopent-1-enecarboxylic acid** makes it a powerful synthetic intermediate.^[1] The carboxylic acid can be converted to esters, amides, or acid chlorides. The α,β -unsaturated ketone system is susceptible to conjugate addition (Michael addition) by nucleophiles, while the ketone itself can undergo reactions like reduction or Wittig olefination. This versatility is exploited in the synthesis of complex molecular scaffolds for drug discovery and materials science.^{[1][10]}

Safety and Handling

As a laboratory chemical, **3-Oxocyclopent-1-enecarboxylic acid** requires careful handling in a well-ventilated area.^{[11][12]}

- GHS Classification: The compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be a moderate hazard.
- Hazard Statements: It is reported to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
- Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.^{[13][14]} Avoid breathing dust and ensure adequate ventilation.^[15] In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.^[13]

References

- **3-Oxocyclopent-1-enecarboxylic acid** | 108384-36-7 - Sigma-Aldrich
- **3-Oxocyclopent-1-enecarboxylic acid** | 108384-36-7 | A Chemtek - A Chemtek
- **3-oxocyclopent-1-enecarboxylic acid** - Chem-Impex
- **3-Oxocyclopent-1-enecarboxylic acid** - LabSolutions - LabSolutions
- Melting point determin
- 3-Oxo-1-cyclopentanecarboxylic acid 97 98-78-2 - Sigma-Aldrich
- Determination of Melting Point of An Organic Compound - Scribd
- experiment (1)
- Determination Of Melting Point Of An Organic Compound - BYJU'S
- Experiment 1 - Melting Points - California St

- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column - SIELC Technologies
- HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column - HELIX Chrom
- Keto-D-fructuronic acid Safety D
- 2-Methyl-3-oxocyclopent-1-ene-1-carboxylic acid | C7H8O3 | CID 247393 - PubChem
- 3-Oxocyclopentanecarboxyl
- Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography - ResearchG
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC, NCBI
- A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column - ResearchG
- Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applic
- SAFETY DATA SHEET - Fisher Scientific (Keto-tetrahydrothianaphthene) - Fisher Scientific
- SAFETY DATA SHEET - Fisher Scientific (Keto-gluconic acid) - Fisher Scientific
- Supplementary Information - The Royal Society of Chemistry - Royal Society of Chemistry
- Useful Spectroscopic D
- 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem
- SAFETY DATA SHEET - TCI Chemicals - TCI Chemicals
- Safety Data Sheet - Cayman Chemical - Cayman Chemical

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. achemtek.com [achemtek.com]
- 3. labsolu.ca [labsolu.ca]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. byjus.com [byjus.com]

- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. academic.oup.com [academic.oup.com]
- 10. nbinno.com [nbinno.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.fr [fishersci.fr]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 3-Oxocyclopent-1-enecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170011#physicochemical-properties-of-3-oxocyclopent-1-enecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com